molecular formula C24H28N8O2 B605629 Gusacitinib CAS No. 1425381-60-7

Gusacitinib

货号: B605629
CAS 编号: 1425381-60-7
分子量: 460.5 g/mol
InChI 键: NLFLXLJXEIUQDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ASN002 是一种新型且有效的脾脏酪氨酸激酶和 Janus 激酶双重抑制剂。 这些激酶在各种淋巴瘤、实体瘤、骨髓增殖性疾病和炎症性疾病的发病机制中起着至关重要的作用 。 ASN002 在临床前和临床研究中显示出显著的疗效,使其成为治疗应用的有希望的候选药物。

科学研究应用

ASN002 具有广泛的科学研究应用,包括:

作用机制

ASN002 通过抑制脾脏酪氨酸激酶和 Janus 激酶发挥其作用。这些激酶参与细胞因子的产生和信号传导,在各种疾病的发病机制中起着至关重要的作用。 通过抑制这些激酶,ASN002 抑制由这些激酶介导的信号通路,从而导致肿瘤生长和炎症减少 .

安全和危害

In a double-blind, placebo-controlled, multicenter, Phase 2 study, Gusacitinib showed rapid improvement in Chronic Hand Eczema (CHE) patients and was well tolerated . Adverse events included upper respiratory infection (URI), headache, nausea, and nasopharyngitis .

未来方向

Gusacitinib showed rapid improvement in CHE patients and was well tolerated, warranting further investigations . It is also suggested that both topical and oral JAK inhibitors are efficacious and safe for use in patients with AD, although cases of thrombosis and viral disease have been reported .

生化分析

Biochemical Properties

Gusacitinib is an orally bioavailable, potent dual inhibitor of Janus kinases (JAK 1, 2, 3, and TYK2) and spleen tyrosine kinase (SYK) with 50% inhibitory concentrations (IC50 values) of 5 to 46 nM in biochemical assays . It interacts with these enzymes, inhibiting their activity and thereby modulating the biochemical reactions they are involved in .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a combined pan-JAK/SYK inhibitor, this compound blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .

Temporal Effects in Laboratory Settings

In a phase 2b study, this compound showed rapid improvement in chronic hand eczema patients and was well tolerated . Significant improvements were observed as early as 2 weeks in both mean modified total lesion severity score and the physician global assessment, and the effects were sustained for the duration of the study (32 weeks) .

准备方法

合成路线和反应条件

ASN002 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。具体的合成路线和反应条件是专有的,未公开披露。 已知合成过程涉及使用各种试剂和催化剂来实现所需的化学结构 .

工业生产方法

ASN002 的工业生产可能涉及对合成路线的优化,以确保高产率和纯度。这包括扩大反应规模,优化反应条件,并实施纯化技术以分离最终产物。 确切的工业生产方法是专有的,未公开 .

化学反应分析

反应类型

ASN002 经历各种化学反应,包括:

    氧化: 涉及添加氧或去除氢。

    还原: 涉及添加氢或去除氧。

    取代: 涉及用另一种官能团取代一个官能团。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂、还原剂和亲核试剂。 反应条件根据正在进行的具体反应而变化,例如温度、压力和使用的溶剂 .

主要产物

从这些反应中形成的主要产物取决于具体的反应途径。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生 ASN002 的取代类似物 .

相似化合物的比较

类似化合物

ASN002 的独特性

ASN002 独特之处在于它同时抑制脾脏酪氨酸激酶和 Janus 激酶,这使其能够同时靶向多个信号通路。 这种双重抑制与仅抑制其中一种激酶的化合物相比,具有更广泛的治疗潜力 .

属性

IUPAC Name

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFLXLJXEIUQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425381-60-7
Record name Gusacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gusacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。